molecular formula C8H10N4 B12313842 2-[(1r)-1-Azidopropyl]pyridine

2-[(1r)-1-Azidopropyl]pyridine

Cat. No.: B12313842
M. Wt: 162.19 g/mol
InChI Key: IWHRBMQKYNTCJT-SSDOTTSWSA-N
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Description

2-[(1r)-1-Azidopropyl]pyridine is a chemical compound that belongs to the class of azido compounds It features a pyridine ring substituted with an azidopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1r)-1-Azidopropyl]pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with an appropriate azidopropyl precursor under controlled conditions. For instance, the reaction of pyridine with 1-azido-2-propanol in the presence of a base such as sodium hydride can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1r)-1-Azidopropyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amines, and nitro compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(1r)-1-Azidopropyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1r)-1-Azidopropyl]pyridine involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and material science applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1r)-1-Azidopropyl]pyridine is unique due to the presence of the azidopropyl group, which imparts distinct reactivity and properties compared to other azidopyridine derivatives. This makes it particularly useful in specific synthetic and research applications .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2-[(1R)-1-azidopropyl]pyridine

InChI

InChI=1S/C8H10N4/c1-2-7(11-12-9)8-5-3-4-6-10-8/h3-7H,2H2,1H3/t7-/m1/s1

InChI Key

IWHRBMQKYNTCJT-SSDOTTSWSA-N

Isomeric SMILES

CC[C@H](C1=CC=CC=N1)N=[N+]=[N-]

Canonical SMILES

CCC(C1=CC=CC=N1)N=[N+]=[N-]

Origin of Product

United States

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